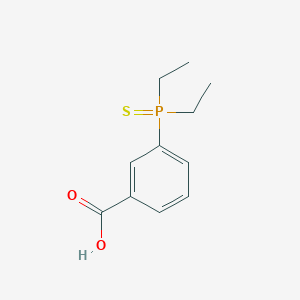
N-(2,5-dichlorophenyl)-5-nitro-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dichlorophenyl)-5-nitro-2-furamide, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used in scientific research. Furazolidone has been found to exhibit antibacterial, antifungal, antiprotozoal, and antiviral activities. This compound has been widely studied for its potential use in treating various bacterial and parasitic infections.
作用机制
The mechanism of action of Furazolidone is not fully understood. However, it is believed that Furazolidone works by inhibiting the activity of various enzymes involved in the metabolism and replication of bacteria, fungi, protozoa, and viruses. Furazolidone has been found to inhibit the activity of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects
Furazolidone has been found to have various biochemical and physiological effects. This compound has been found to inhibit the growth of bacteria and fungi by disrupting their metabolism and replication. Furazolidone has also been found to inhibit the activity of monoamine oxidase, which can lead to an increase in the levels of neurotransmitters such as serotonin and dopamine. In addition, Furazolidone has been found to have anti-inflammatory and immunomodulatory effects.
实验室实验的优点和局限性
One of the advantages of using Furazolidone in lab experiments is its broad-spectrum activity against various bacterial, fungal, protozoal, and viral infections. Furazolidone is also relatively easy to synthesize and has a low cost of production. However, one of the limitations of using Furazolidone in lab experiments is its potential toxicity to humans and animals. Furazolidone has been found to be carcinogenic in animal studies, and its use in humans is limited due to its potential side effects.
未来方向
There are several future directions for research on Furazolidone. One area of research is the development of new derivatives of Furazolidone with improved efficacy and safety profiles. Another area of research is the investigation of the mechanism of action of Furazolidone, which could lead to the development of new drugs with similar activities. In addition, research on the immunomodulatory effects of Furazolidone could lead to the development of new drugs for the treatment of autoimmune diseases. Finally, the potential use of Furazolidone in combination with other drugs for the treatment of bacterial, fungal, protozoal, and viral infections should be investigated.
Conclusion
In conclusion, Furazolidone is a synthetic nitrofuran derivative that has been widely used in scientific research for its antibacterial, antifungal, antiprotozoal, and antiviral activities. This compound has been found to have various biochemical and physiological effects and has been investigated for its potential use in treating various infections. Although Furazolidone has limitations due to its potential toxicity, its broad-spectrum activity and low cost of production make it a promising compound for future research.
合成方法
Furazolidone can be synthesized by the reaction of 2,5-dichloronitrobenzene with furfural in the presence of a reducing agent such as sodium borohydride. The reaction yields Furazolidone as a yellow crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
科学研究应用
Furazolidone has been widely used in scientific research for its antibacterial, antifungal, antiprotozoal, and antiviral activities. This compound has been found to be effective against various bacterial strains, including Salmonella, Escherichia coli, and Staphylococcus aureus. Furazolidone has also been found to be effective against fungal infections caused by Candida albicans and Aspergillus fumigatus. In addition, Furazolidone has been found to be effective against protozoal infections caused by Giardia lamblia and Trichomonas vaginalis.
属性
IUPAC Name |
N-(2,5-dichlorophenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-6-1-2-7(13)8(5-6)14-11(16)9-3-4-10(19-9)15(17)18/h1-5H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTBDZPBDZWVDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5888426.png)

![N-cyclohexyl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5888430.png)
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]urea](/img/structure/B5888431.png)

![3,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5888447.png)




![2-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)-N'-[2-(trifluoromethyl)benzylidene]acetohydrazide](/img/structure/B5888490.png)

![1-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5888509.png)
